Tyrindoxyl sulfate
Description
Historical Trajectories of Tyrindoxyl Sulfate (B86663) Discovery and Characterization
The journey to identify Tyrindoxyl sulfate is intrinsically linked to the centuries-long fascination with Tyrian purple. While the dye itself has been known since antiquity, the chemical precursors remained a mystery for much of history. The foundational work on the structure of the primary pigment of Tyrian purple, 6,6'-dibromoindigo, was completed by Paul Friedländer in 1909. vliz.be However, the colorless precursor stored within the mollusc was not identified until much later.
A major breakthrough occurred in 1968 when Baker and Sutherland isolated a salt of this compound from an ethanol (B145695) extract of the hypobranchial gland of the Australian muricid Dicathais orbita. nih.govresearchgate.net They identified this compound as the ultimate precursor to Tyrian purple. nih.gov Subsequent research by Baker and Duke in the 1970s further elucidated the chemical pathway, isolating intermediate precursors and demonstrating that this compound is stored as a choline (B1196258) ester salt, which is hydrolyzed by an arylsulfatase enzyme to initiate the dye-forming cascade. nih.govnih.gov This process involves a series of oxidation, dimerization, and photolytic cleavage reactions. flinders.edu.au
The development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), has enabled more precise detection and quantification of this compound and its derivatives in various mollusc species. flinders.edu.aunih.gov
Positioning of this compound within Natural Product Biosynthesis Research
This compound is a key secondary metabolite in Muricidae molluscs. researchgate.net Its biosynthesis is believed to originate from the essential amino acid tryptophan. nih.govmdpi.com The proposed pathway involves the enzymatic conversion of tryptophan, followed by bromination and sulfation to form this compound. researchgate.netmdpi.com While the complete biosynthetic pathway is not fully elucidated, transcriptome studies of Dicathais orbita have identified enzymes involved in tryptophan metabolism that are likely responsible for producing the indole (B1671886) precursors. researchgate.netmdpi.com
The biosynthesis of this compound also highlights the role of specialized enzymes. A bromoperoxidase is required to brominate the indole precursor, and an arylsulfatase (also known as purpurase) is necessary to initiate the conversion to Tyrian purple by removing the sulfate group. vliz.beresearchgate.net Interestingly, some research suggests a potential role for symbiotic bacteria in the production of this compound, as bromoperoxidase-producing Bacillus species have been isolated from the hypobranchial gland and have been shown to produce the compound in culture. researchgate.net
The compound is stored in the hypobranchial gland, physically separated from the purpurase enzyme to prevent premature reaction. vliz.be When the mollusc is disturbed or injured, the precursor and enzyme are released, leading to the formation of the vibrant purple pigment upon exposure to air and light. vliz.be
Foundational Research Paradigms and Evolving Perspectives on this compound
Initial research on this compound was almost exclusively driven by its role as the precursor to Tyrian purple. The primary focus was on the chemical reactions that lead to the formation of 6,6'-dibromoindigo and other related indigoid pigments. nih.govresearchgate.net This foundational work established the chemical structure of this compound and its immediate derivatives in the dye-formation pathway.
Over time, the research perspective has broadened significantly. Scientists began to investigate the ecological and biological roles of this compound and its intermediates beyond dye production. It is now understood that this compound is part of a chemical defense mechanism for the mollusc. smolecule.com The compound is stored as a salt of choline esters like murexine, which exhibit neuromuscular blocking activity, potentially deterring predators. smolecule.commdpi.com
More recent research has shifted towards exploring the pharmacological potential of this compound and related brominated indoles. Studies have investigated their anti-inflammatory and anticancer properties. mdpi.com For instance, some research has shown that extracts containing this compound exhibit bioactivity against certain cancer cell lines. nih.gov This evolution in research demonstrates a move from a purely chemical and historical interest to a more applied, biomedical focus, exploring the potential of this marine natural product as a source for new therapeutic agents.
Interactive Data Tables
Below are interactive tables summarizing key research findings related to this compound.
Table 1: Key Milestones in this compound Research
| Year | Researcher(s) | Key Finding/Contribution | Source |
|---|---|---|---|
| 1909 | Friedländer | Resolved the structure of the principal pigment of Tyrian purple, 6,6'-dibromoindigo. | vliz.be |
| 1968 | Baker and Sutherland | Isolated and identified this compound from Dicathais orbita as the ultimate precursor to Tyrian purple. | nih.govnih.gov |
| 1976 | Baker and Duke | Demonstrated that this compound is stored as a choline ester salt and is hydrolyzed by arylsulfatase. | nih.govnih.gov |
| 2008 | Westley et al. | Developed an LC-MS method to quantify this compound and related compounds, providing evidence for sex-specific differences in the Tyrian purple biosynthetic pathway. | flinders.edu.aunih.gov |
| 2019 | Laffy et al. | Provided evidence for the potential role of symbiotic Bacillus spp. in the biosynthesis of this compound. | researchgate.net |
Table 2: Biosynthetic Pathway of Tyrian Purple from this compound
| Step | Precursor/Intermediate | Enzyme/Condition | Product | Source |
|---|---|---|---|---|
| 1 | This compound | Arylsulfatase (Purpurase) | Tyrindoxyl | nih.govvliz.be |
| 2 | Tyrindoxyl | Oxidation | Tyrindoleninone | flinders.edu.au |
| 3 | Tyrindoxyl and/or Tyrindoleninone | Dimerization | Tyriverdin | nih.govflinders.edu.au |
| 4 | Tyriverdin | Photolytic cleavage (Sunlight) | 6,6'-Dibromoindigo (Tyrian purple) | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(6-bromo-2-methylsulfanyl-1H-indol-3-yl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4S2/c1-16-9-8(15-17(12,13)14)6-3-2-5(10)4-7(6)11-9/h2-4,11H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATFYAMEGITBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2=C(N1)C=C(C=C2)Br)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996126 | |
| Record name | 6-Bromo-2-(methylsulfanyl)-1H-indol-3-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74626-31-6 | |
| Record name | Tyrindoxyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74626-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indol-3-ol, 6-bromo-2-(methylthio)-, hydrogen sulfate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074626316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-2-(methylsulfanyl)-1H-indol-3-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Enzymatic Mechanisms of Tyrindoxyl Sulfate
Elucidation of Primary Biosynthetic Precursors to Tyrindoxyl Sulfate (B86663)
The journey to Tyrindoxyl sulfate begins with fundamental building blocks, primarily the amino acid tryptophan, which undergoes enzymatic modification to form the core indole (B1671886) structure.
Tryptophan as the Indolic Precursor in this compound Synthesis
The biosynthesis of this compound originates from the essential amino acid L-tryptophan. vliz.be This is supported by histochemical studies which have shown that this compound is synthesized de novo from dietary-derived tryptophan. flinders.edu.auflinders.edu.au In the marine mollusc Dicathais orbita, a model organism for studying Tyrian purple production, tryptophan is stored in secretory cells of the lateral hypobranchial epithelium. flinders.edu.auflinders.edu.au Transcriptomic analysis of D. orbita has identified numerous genes involved in tryptophan metabolism, further cementing its role as the primary precursor. mdpi.comscu.edu.au The presence of these metabolic pathways suggests a dedicated cellular machinery to channel tryptophan towards the production of indole derivatives necessary for this compound synthesis. mdpi.com
Mechanistic Role of Tryptophanase in Indole Derivative Formation
The conversion of tryptophan to the indole moiety is a critical step catalyzed by the enzyme tryptophanase. vliz.beebi.ac.uk This pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme facilitates the reversible β-elimination of L-tryptophan, yielding indole, pyruvate (B1213749), and ammonium. ebi.ac.uk A transcriptomic study of D. orbita has successfully identified a tryptophanase enzyme capable of converting tryptophan to indoxyl sulfate. researchgate.netnih.govproquest.com
The catalytic cycle of tryptophanase involves several key steps:
Formation of a Michaelis complex through the association of the tryptophan substrate with the enzyme. ebi.ac.uk
Transaldimination to form an external aldimine. ebi.ac.uk
Abstraction of the α-proton from the external aldimine to form a quinonoid intermediate. ebi.ac.uk
Tautomerization of the indolyl group. ebi.ac.uk
Elimination of indole, resulting in an aminoacrylate Schiff base intermediate. ebi.ac.uk
Restoration of the internal aldimine and subsequent release of pyruvate and ammonia. ebi.ac.uk
While tryptophanase is found in a variety of gram-negative bacteria, its identification in D. orbita suggests a crucial role in providing the indole precursors for Tyrian purple biosynthesis. mdpi.comebi.ac.uk
Enzymology of Bromination in this compound Biogenesis
A defining feature of this compound is the presence of a bromine atom on the indole ring. This halogenation is an enzyme-catalyzed process central to the biosynthesis of the final product.
Characterization of Bromoperoxidase Activity in this compound Formation
The bromination of the indole precursor is carried out by a class of enzymes known as bromoperoxidases. researchgate.netplos.org These enzymes catalyze the oxidation of bromide ions, enabling the electrophilic substitution of the indole ring. In D. orbita, bromoperoxidase activity has been localized in supportive cells interspersed with tryptophan-storing cells in the hypobranchial gland. flinders.edu.auflinders.edu.au When tryptophan is exocytosed, it encounters bromoperoxidase, leading to the formation of this compound. flinders.edu.auflinders.edu.au Studies have also implicated bacterial symbionts as a potential source of bromoperoxidase. plos.org For example, Bacillus, Pseudomonas, and Synechococcus species, known to produce bromoperoxidases, have been identified in the hypobranchial gland of D. orbita. plos.org Furthermore, two Bacillus species isolated from these glands were found to possess coding sequences for bromoperoxidase and were capable of producing this compound when cultured with potassium bromide. researchgate.netnih.gov
Genetic Studies and Gene Expression Profiling of Bromoperoxidases
Despite the clear enzymatic evidence for bromoperoxidase activity, identifying the specific genes responsible in the mollusc itself has been challenging. Extensive transcriptomic analyses of D. orbita's hypobranchial gland have not revealed any sequences with homology to known bromoperoxidase genes from other organisms. mdpi.comresearchgate.netnih.govflinders.edu.au This has led to the hypothesis that the bromoperoxidase in D. orbita may be a novel, molluscan-specific enzyme with no significant sequence similarity to previously identified bromoperoxidases. flinders.edu.au Another strong possibility is that symbiotic bacteria residing in the hypobranchial gland are the primary source of the bromoperoxidase enzymes required for this compound synthesis. plos.orgnih.gov Metagenomic analysis of the hypobranchial gland has indeed revealed the presence of bacteria known to produce these enzymes. researchgate.net This suggests a potential symbiotic relationship where the mollusc provides the tryptophan precursor and the bacteria provide the enzymatic machinery for bromination. researchgate.netnih.gov
Sulfation Mechanisms and Associated Enzymology in this compound Synthesis
The final step in the biosynthesis of this compound is the addition of a sulfate group, a modification that enhances its water solubility and stability. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). taylorandfrancis.com
Identification of Sulfotransferase Enzymes
The final step in the biosynthesis of this compound is the sulfation of an indole precursor. This reaction is catalyzed by sulfotransferase (SULT) enzymes. In marine mollusks, an aryl sulfotransferase, sometimes referred to as purpurase, is responsible for this transformation. vliz.be These enzymes transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the indole precursor. nih.govnih.gov
While the specific sulfotransferase responsible for this compound synthesis in Muricidae has not been fully isolated and characterized, its activity is well-documented. vliz.benih.gov Studies on other marine organisms have identified various aryl sulfotransferases, providing insights into the potential characteristics of the enzyme in purple-producing snails. nih.govnih.gov For instance, research on the marine mollusk Littorina kurila led to the isolation of an aryl sulfatase with unusual specificity. nih.gov Furthermore, studies on deep-sea marine fungi have identified aryl sulfotransferases, highlighting the diversity of these enzymes in the marine environment. nih.gov The identification and characterization of these enzymes are crucial for understanding the precise mechanism of this compound formation.
| Enzyme Family | Function | Relevance to this compound |
| Sulfotransferases (SULTs) | Catalyze the transfer of a sulfonate group. | Essential for the final step in this compound biosynthesis. vliz.be |
| Aryl Sulfotransferase | A specific type of SULT that acts on aromatic compounds. | Believed to be the key enzyme family involved in the sulfation of the indole precursor. vliz.benih.gov |
| Purpurase | A historical name for the enzyme activity observed in Muricidae that leads to purple dye formation. | This activity is now understood to be due to an aryl sulfatase that de-sulfates the precursor, initiating the dye-forming cascade. vliz.be |
Regulation of Sulfation Processes in Biosynthetic Contexts
The production of this compound is a regulated process, influenced by both internal and external factors. The expression and activity of sulfotransferase enzymes are likely controlled to ensure the appropriate levels of the precursor are maintained for its various biological roles.
Anatomical and Cellular Localization of this compound Biosynthesis
The synthesis of this compound is confined to specific anatomical structures within the mollusk, highlighting the specialized nature of this metabolic pathway.
Hypobranchial Gland as a Central Biosynthetic Organ
The hypobranchial gland is the primary site of this compound biosynthesis and storage in Muricidae. plos.orgoup.comresearchgate.net This gland, located in the mantle cavity, is a complex organ with distinct regions and cell types. researchgate.net Histological studies have revealed that the precursors of Tyrian purple, including this compound, and the enzymes responsible for their transformation are localized in specific zones of the gland, preventing premature reactions. vliz.beoup.com The gland contains various secretory cells, some of which are believed to be directly involved in the synthesis and storage of this compound. oup.comoup.com The prochromogen, this compound, is stored in specialized cells, likely as a salt to maintain stability. nih.gov
Contribution of Accessory Glands (e.g., Capsule Gland, Albumen Gland)
While the hypobranchial gland is the main production site, other glands associated with reproduction also play a role in the handling of this compound. The capsule gland and the albumen gland have been found to contain Tyrian purple precursors. oup.comflinders.edu.auoup.com This suggests that these glands are involved in either the synthesis or the transfer of these compounds. oup.comflinders.edu.au The presence of this compound in the capsule gland is particularly significant as it points to a mechanism for incorporating these compounds into the egg capsules. oup.comflinders.edu.au The albumen gland may contribute by including the prochromogen in the albuminous fluid that nourishes the developing embryos. oup.comoup.com
| Gland | Putative Role in this compound Pathway | Supporting Evidence |
| Hypobranchial Gland | Primary site of biosynthesis and storage. | High concentrations of this compound and biosynthetic enzymes are found here. plos.orgoup.comresearchgate.net |
| Capsule Gland | Incorporation of precursors into egg capsules. | Detection of this compound and its derivatives in gland extracts. oup.comflinders.edu.auflinders.edu.au |
| Albumen Gland | Provision of precursors to eggs via albuminous secretions. | Detection of the prochromogen in gland extracts. oup.comoup.com |
Maternal Provision and Synthesis in Early Life Stages (e.g., Egg Masses, Larvae)
A fascinating aspect of this compound biology is its presence in the early life stages of Muricidae. The compound is transferred from the mother to the egg masses, providing a form of chemical defense for the developing embryos. nih.govflinders.edu.auflinders.edu.au The detection of this compound and related compounds in egg masses confirms this maternal provision. oup.comnih.gov Furthermore, studies have shown that the biosynthetic machinery may also be present in the larvae, allowing them to produce these defensive compounds themselves. flinders.edu.auflinders.edu.au The presence of these compounds from the earliest stages of life underscores their importance for the survival of the organism. flinders.edu.au
Investigating Microbial Symbiont Contributions to this compound Biosynthesis
Recent research has opened up the intriguing possibility that symbiotic microorganisms may play a role in the biosynthesis of this compound. The hypobranchial gland hosts a diverse community of bacteria, and some of these microbes have been found to possess biosynthetic capabilities relevant to the production of Tyrian purple precursors. plos.orgnih.govscu.edu.au
Studies have identified several bacterial genera in the hypobranchial gland, including Vibrio, Bacillus, Pseudomonas, and Propionigenium, that are known to produce indoles, the core structure of this compound. plos.orgnih.gov Moreover, some of these bacteria, such as Bacillus and Pseudomonas, also produce bromoperoxidase enzymes, which are necessary for the bromination step in the synthesis of the specific this compound found in many muricids. plos.orgmdpi.comnih.gov
A significant breakthrough was the isolation of Bacillus species from the hypobranchial gland of Dicathais orbita that were shown to produce this compound in culture. mdpi.comnih.gov This provides direct evidence for a bacterial contribution to the biosynthesis of this important precursor. It is hypothesized that a collaborative effort may exist, where the mollusk provides the initial indole structure, and symbiotic bacteria perform the subsequent bromination and sulfation steps, or vice versa. scu.edu.aunih.gov The exact nature and extent of this host-symbiont interaction in the production of this compound is an active area of research. plos.orgnih.gov
| Bacterial Genus | Potential Contribution to Biosynthesis |
| Vibrio | Indole production. plos.orgnih.gov |
| Bacillus | Indole and bromoperoxidase production; demonstrated synthesis of this compound. plos.orgnih.govmdpi.comnih.gov |
| Pseudomonas | Indole and bromoperoxidase production. plos.orgnih.gov |
| Propionigenium | Indole production. plos.orgnih.gov |
Isolation and Genetic Identification of Symbiotic Microorganisms
The hypothesis that symbiotic bacteria are involved in the biogenesis of this compound has led to targeted efforts to isolate and identify microbial communities from the hypobranchial gland of D. orbita, the organ where the precursor is synthesized and stored. mdpi.comnih.gov Culture-dependent studies have successfully isolated a variety of bacteria from the gland.
One significant study cultured 32 distinct bacterial isolates from the hypobranchial glands of D. orbita using a range of media to capture a diversity of microbes. mdpi.comsemanticscholar.orgnih.gov These isolates were then subjected to genetic screening to identify those possessing genes for bromoperoxidase, the enzyme required to halogenate the indole precursor. mdpi.comsemanticscholar.org Molecular methods revealed that of the 32 isolates, only two species, both belonging to the genus Bacillus, contained coding sequences for bromoperoxidase enzymes. mdpi.comsemanticscholar.orgnih.gov This finding strongly suggests that these specific symbionts are responsible for the critical bromination step in the biosynthesis of this compound.
Culture-independent high-throughput sequencing of 16S rRNA gene amplicons has further characterized the bacterial diversity within the hypobranchial gland. nih.gov These analyses revealed a highly diverse community dominated by the phylum Proteobacteria, with a significant abundance of indole-producing genera like Vibrio. nih.gov The presence of both indole-producing bacteria and bacteria with brominating capabilities within the same tissue supports the theory of a multi-step, potentially multi-organism, symbiotic contribution to the final this compound molecule. mdpi.comnih.gov
Table 1: Bacterial Genera Isolated from Dicathais orbita Hypobranchial Gland
This table summarizes the bacterial genera that have been successfully cultured from the hypobranchial gland of the marine mollusc D. orbita in studies investigating the biosynthesis of this compound. The various culture media used were designed to support the growth of diverse marine microorganisms.
| Bacterial Genus | Culture Media Used | Key Research Finding | Reference |
|---|---|---|---|
| Bacillus | Marine Agar, Blood Agar | Found to possess coding sequences for bromoperoxidase enzymes. | mdpi.comsemanticscholar.orgnih.gov |
| Vibrio | Marine Agar, TCBS Agar | Identified as a dominant, indole-producing genus in the gland. | semanticscholar.orgnih.gov |
| Phaeobacter | Marine Agar | Isolated from gland tissue. | semanticscholar.orgnih.govresearchgate.net |
| Shewanella | Marine Agar | Isolated from gland tissue. | semanticscholar.orgnih.govresearchgate.net |
| Halobacillus | Marine Agar | Isolated from gland tissue. | semanticscholar.orgnih.govresearchgate.net |
| Pseudoalteromonas | Marine Agar | Isolated from gland tissue. | semanticscholar.orgnih.govresearchgate.net |
In vitro Experimental Systems for Symbiont-Mediated Biogenesis
To functionally validate the genetic findings and confirm the biosynthetic capabilities of the isolated symbionts, researchers have developed in vitro experimental systems. mdpi.comsemanticscholar.org These laboratory-based culture experiments aim to reconstitute the proposed biosynthetic step under controlled conditions.
In a key experiment, the two bromoperoxidase-positive Bacillus species isolated from the D. orbita hypobranchial gland were cultured in a tryptone broth. mdpi.comsemanticscholar.org Crucially, this medium was supplemented with potassium bromide (KBr) to provide the necessary bromide ions for the halogenation reaction. mdpi.comsemanticscholar.org The cultures, including both the bacterial cells and the supernatant, were then harvested and analyzed.
The analysis was performed using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive technique for detecting and identifying specific molecules in a complex mixture. mdpi.comsemanticscholar.orgnih.gov The LC-MS results confirmed the presence of this compound in the extracts from the Bacillus spp. cultures. mdpi.comsemanticscholar.org This result provides direct evidence that these symbiotic bacteria are capable of producing the complete brominated and sulfated indole precursor in vitro when supplied with the necessary substrates. This work supports a definitive role for symbiotic Bacillus species in the biogenesis of this compound. semanticscholar.org
Table 2: Summary of In Vitro Biogenesis Experiment
This table outlines the experimental setup and results from the in vitro culture system used to confirm the production of this compound by symbiotic bacteria isolated from D. orbita.
| Bacterial Isolate | Culture Medium | Key Supplement | Analytical Method | Detected Product | Reference |
|---|---|---|---|---|---|
| Bacillus sp. (KR338869) | Tryptone Broth | Potassium Bromide (KBr) | Liquid Chromatography-Mass Spectrometry (LC-MS) | This compound | mdpi.comsemanticscholar.org |
| Bacillus thuringiensis (KR855712) | Tryptone Broth | Potassium Bromide (KBr) | Liquid Chromatography-Mass Spectrometry (LC-MS) | This compound | mdpi.comsemanticscholar.org |
Metabolic Transformations and Chemical Reactivity of Tyrindoxyl Sulfate
Enzymatic Hydrolysis of Tyrindoxyl Sulfate (B86663) and Intermediate Formation
The initial and rate-limiting step in the metabolic cascade is the enzymatic cleavage of the sulfate group from the tyrindoxyl sulfate molecule. This process is carried out by a specific enzyme stored within the mollusc's gland. nih.govnih.govbioone.org
The hydrolysis of this compound is catalyzed by an arylsulfatase (EC 3.1.6.1), an enzyme colloquially known as purpurase. vliz.benih.govuv.es This enzyme is released when the gland tissue is disrupted, initiating the color-forming reactions. vliz.benih.gov Arylsulfatases are a class of enzymes that catalyze the hydrolysis of aryl sulfate-ester bonds, releasing an aryl compound and an inorganic sulfate. bioone.orgscirp.org In muricid molluscs, the purpurase and its substrate, this compound, are kept separated within the hypobranchial gland to prevent premature reaction. vliz.bebioone.org
The general mechanism for arylsulfatases involves the use of a unique post-translationally modified amino acid residue, Cα-formylglycine (FGly), within the active site. This aldehyde hydrate (B1144303) is crucial for the catalytic cleavage of the sulfate ester bond. While the specific molecular mechanism for purpurase from Muricidae is not detailed in the provided search results, it is expected to follow this conserved sulfatase mechanism. The enzyme's activity is influenced by factors such as temperature and pH. frontiersin.orgscirp.org For instance, studies on molluscan arylsulfatases have shown a significant increase in activity with rising temperatures. frontiersin.org Similarly, commercial arylsulfatase from Aerobacter aerogenes shows optimal activity at 37°C and a pH of 7.1. scirp.orgscirp.org
The enzymatic action of purpurase on this compound removes the sulfate group, yielding the highly unstable and transient intermediate, tyrindoxyl. frontiersin.orguv.estekhelet.com Tyrindoxyl is the first in a series of indolic intermediates that participate in subsequent reactions. tekhelet.comresearchgate.net Due to its instability, tyrindoxyl is difficult to isolate and readily undergoes oxidation. frontiersin.orgmdpi.com Its formation marks the beginning of the complex chemical cascade leading to various colored and bioactive compounds. researchgate.net
Oxidative and Photolytic Pathways Involving this compound Metabolites
Following the initial enzymatic hydrolysis, the resulting tyrindoxyl and its subsequent products enter a series of reactions heavily influenced by the presence of environmental modulators, primarily oxygen and light. nih.govvliz.besemanticscholar.org
In the presence of atmospheric oxygen, the unstable tyrindoxyl is rapidly oxidized to form the more stable, red-colored compound tyrindoleninone (6-bromo-2-methylthio-3H-indol-3-one). frontiersin.orgnih.govias.ac.in Tyrindoleninone is a key intermediate and has been identified as a major component in extracts from the egg masses and hypobranchial glands of species like Dicathais orbita. mdpi.comnih.gov
The next significant step in the pathway is the dimerization of tyrindoxyl and tyrindoleninone. uv.esresearchgate.net This coupling reaction produces tyriverdin, a pale green, light-sensitive solid. nih.gov Tyriverdin is the immediate precursor to the final purple dye. nih.govtekhelet.com Its structure was confirmed through mass spectrometry and NMR analysis. nih.gov The formation of tyriverdin is a crucial step, linking the initial monomeric indoles to the final dimeric pigment. researchgate.net
Other important intermediates can be generated from the main reaction pathway. 6-Bromoisatin (B21408), a yellow, relatively stable oxidative artifact, is formed as a by-product. tekhelet.comnih.gov Its formation can occur from the decomposition of tyriverdin, particularly in the presence of oxygen, or potentially through the oxidation of tyrindoxyl or this compound itself. nih.govtekhelet.comresearchgate.net Studies have shown that the concentration of 6-bromoisatin increases over time in extracts exposed to air and with elevated temperatures. nih.govresearchgate.net
Tyrindolinone is another intermediate, characterized as a methanethiol (B179389) adduct of tyrindoleninone. nih.govmdpi.comnih.gov Its formation requires reducing conditions and it is easily oxidized back to tyrindoleninone in the presence of air. nih.gov Tyrindolinone is often difficult to detect as it can readily lose its methane (B114726) thiol group during analytical procedures like chromatography. nih.govnih.gov
The entire reaction sequence following the initial enzymatic hydrolysis is critically dependent on environmental factors.
Light : Light, particularly sunlight, plays a crucial photolytic role in the final stages of the pigment formation. nih.govnih.govmdpi.com The green intermediate, tyriverdin, is photolabile, meaning it is cleaved by light. nih.govbioone.orguv.es This photolytic cleavage of tyriverdin breaks it down to form the final, stable purple pigment, 6,6′-dibromoindigo (Tyrian purple), and odorous sulfur-containing compounds like dimethyl disulfide. vliz.bebioone.org The intensity of light can influence the final composition and color of the dye produced. vliz.be
Therefore, the control of oxygen and light exposure allows for the manipulation of the reaction cascade, leading to the formation of different intermediates or the final dye pigment. nih.gov
Downstream Metabolic Fates of this compound-Derived Indoles
Following the initial enzymatic hydrolysis of this compound by arylsulfatase, which removes the sulfate group, a cascade of subsequent metabolic and chemical transformations occurs. vliz.beresearchgate.netflinders.edu.au The resulting indoxyl intermediates are highly reactive and undergo a series of spontaneous, oxidative, and photolytic reactions. researchgate.netresearchgate.netfrontiersin.org The specific downstream metabolic fates of these this compound-derived indoles are complex and can lead to a variety of final products, most notably the historic pigment Tyrian purple.
The primary pathway begins with the oxidation of the liberated tyrindoxyl. This process is not a simple, single-step conversion but involves several key intermediates. Tyrindoxyl can be oxidized to tyrindoleninone. These two molecules, tyrindoxyl and tyrindoleninone, can then couple to form a green intermediate known as tyriverdin. nih.gov Further reactions, often driven by exposure to light (photolytic cleavage), convert these intermediates into the final, stable pigment, 6,6'-dibromoindigo, the principal component of Tyrian purple. vliz.be
However, this is not the only metabolic route. Under certain conditions, alternative products can be formed. The photolysis of tyrindoxyl or tyriverdin in the presence of oxygen can lead to the formation of 6-bromoisatin, which is recognized as a natural oxidative by-product of Tyrian purple synthesis. vliz.beresearchgate.net This 6-bromoisatin can then react with a molecule of tyrindoxyl to produce 6,6'-dibromoindirubin, an isomer of 6,6'-dibromoindigo. vliz.be The final composition of the indigoid pigments can vary, sometimes resulting in mixtures that include indigo (B80030) and indirubin (B1684374) alongside their brominated counterparts. vliz.be
In vivo studies in vertebrate systems have shed light on the detoxification of these indoles. When muricid mollusc extracts containing these brominated indoles were administered orally to mice, the compounds were found to be completely metabolized, with no evidence of the precursors in the excrement. scienceopen.com This suggests an effective "second-pass metabolism of indoles" following the initial hepatic metabolism of any absorbed this compound. scienceopen.com The detoxification is believed to proceed through endogenous mechanisms similar to those that handle indole (B1671886) and isatin (B1672199) generated by gut bacteria from tryptophan metabolism. scienceopen.com Key enzymes implicated in this hepatic detoxification include cytochrome P450 isoforms, such as CYP2A6 and CYP2E1, and glutathione-S-transferase (GST), which are involved in the debromination of xenobiotics. scienceopen.com
Bacterial metabolism also plays a role in the transformation of these indoles. For instance, the bacterium Providencia rettgeri has been shown to possess an indole degradation gene cluster capable of metabolizing 6-Br-indole. researchgate.net An indole oxygenase from this bacterium can oxidize the C-2 and C-3 positions of 6-Br-indole, forming 6-Br-indoxyl. researchgate.net This product can then auto-oxidize to form Tyrian purple and its isomers or be converted to 6-Br-isatin, which can react with 6-Br-indoxyl to generate the asymmetrical indirubin form. researchgate.net
The stability of these intermediates is a critical factor in their metabolic fate. In extracted solutions, the concentration of oxidative products like 6-bromoisatin and a putative tyrindoxyl S-oxide sulphate has been observed to increase over time, indicating ongoing chemical transformations even in storage. nih.gov
The table below summarizes the key downstream metabolites derived from the initial hydrolysis of this compound.
| Metabolite | Formation Pathway | Significance |
| Tyrindoleninone | Oxidation of tyrindoxyl. | An intermediate in the formation of Tyrian purple. |
| Tyriverdin | Dimerization of tyrindoxyl and tyrindoleninone. nih.gov | A green, light-sensitive intermediate in the Tyrian purple pathway. nih.gov |
| 6,6'-Dibromoindigo (Tyrian Purple) | Photolytic cleavage and oxidation of precursors like tyriverdin. vliz.be | The final, stable purple pigment. researchgate.net |
| 6-Bromoisatin | Oxidative by-product; photolysis of tyrindoxyl or tyriverdin. vliz.beresearchgate.net | An intermediate that can react to form 6,6'-dibromoindirubin. vliz.be |
| 6,6'-Dibromoindirubin | Reaction of 6-bromoisatin with tyrindoxyl. vliz.be | An isomer of Tyrian purple. vliz.beresearchgate.net |
Biological Roles and Ecological Significance of Tyrindoxyl Sulfate in Research Models
Storage and Transport Mechanisms of Tyrindoxyl Sulfate (B86663) within Organisms
The stability and availability of tyrindoxyl sulfate are managed through sophisticated storage and transport systems within marine organisms. These mechanisms ensure the compound is ready for its various biological roles.
Intracellular and Interspecies Storage as Choline (B1196258) Esters (e.g., Murexine)
This compound is primarily stored as a salt complex with choline esters, most notably murexine. nih.govmdpi.comfrontiersin.org This storage method is a key feature in predatory marine gastropods of the Muricidae family, such as Dicathais orbita. frontiersin.orgscu.edu.au The formation of this salt complex is believed to enhance the stability of this compound, facilitating its storage within the organism. frontiersin.org In D. orbita, this compound is stored as a choline ester salt, and this complex can be hydrolyzed by an arylsulfatase enzyme, which is also present in the hypobranchial gland, to initiate the production of Tyrian purple precursors. nih.gov
The association between this compound and choline esters like murexine is a crucial aspect of its biochemistry. nih.govmdpi.com Murexine, which contains a choline ester group and an imidazole (B134444) moiety, co-localizes with this compound in the medial region of the hypobranchial gland. mdpi.comfrontiersin.org In addition to murexine, choline itself is also found associated with this compound. nih.govmdpi.com The glycerophospholipid metabolism pathway is implicated in the biosynthesis of these choline esters. mdpi.com This storage mechanism is not only for stability but is also considered a predatory specialization, as murexine has tranquilizing properties. nih.gov
| Compound | Storage Association with this compound | Primary Organism Studied |
| Murexine | Forms a choline ester salt complex | Dicathais orbita |
| Choline | Also forms a salt complex | Dicathais orbita |
Spatiotemporal Distribution within Tissues and Secretions
The distribution of this compound and its associated compounds is highly specific within the tissues and secretions of muricid molluscs. The hypobranchial gland is the primary site for the synthesis and storage of these compounds. vliz.benih.gov This elongated epithelial structure, located in the mantle cavity, has distinct regions for the formation and accumulation of the purple dye precursors. vliz.be The precursors and the enzyme responsible for their conversion, arylsulfatase, are kept separate within the gland to prevent premature reactions. vliz.be
Research on Dicathais orbita has shown that this compound is found in both male and female hypobranchial gland extracts. flinders.edu.au Furthermore, these precursors are not confined to the hypobranchial gland; they are also present in the gonoducts of both sexes, which provides a mechanism for their transfer into egg masses. flinders.edu.auresearchgate.net This transfer to egg masses suggests a role in reproduction and defense of the developing embryos. nih.govfrontiersin.org
The chemical composition within the egg masses changes over time, a process described as chemical ripening. nih.govtekhelet.com In the early stages of development, this compound and murexine are present, but as the larvae develop, their concentrations decrease, while the insoluble final pigment, Tyrian purple, increases. researchgate.net This temporal change in chemical profile highlights the dynamic role of these compounds throughout the organism's life cycle. researchgate.net
Role in Secondary Metabolite Production and Chemical Ecology
This compound is a cornerstone in the chemical ecology of muricid molluscs, acting as a precursor to a variety of secondary metabolites with significant ecological functions.
Precursor for Indolic Metabolites with Diverse Biological Activities (General Mechanisms)
The conversion of this compound into other bioactive indolic compounds is initiated by the enzyme arylsulfatase (also known as purpurase). vliz.bemdpi.com This enzyme hydrolyzes the sulfate group from this compound, leading to the formation of tyrindoxyl. tekhelet.com Tyrindoxyl is unstable and readily oxidizes to tyrindoleninone. tekhelet.com These two intermediates, tyrindoxyl and tyrindoleninone, can then combine to form tyriverdin, which is the immediate precursor to the famous pigment Tyrian purple (6,6'-dibromoindigo). tekhelet.com
This enzymatic, oxidative, and photolytic cascade produces a suite of brominated indoles. frontiersin.orgfrontiersin.org The specific bromination at the 6-position of the indole (B1671886) ring is a notable feature, suggesting an enzymatic process, as chemical bromination would more readily occur at other positions. nih.gov Symbiotic bacteria, particularly Bacillus species that produce bromoperoxidase, have been implicated in this bromination step. semanticscholar.orgmdpi.com
| Precursor/Intermediate | Formation/Reaction | Resulting Compound(s) |
| This compound | Hydrolysis by arylsulfatase | Tyrindoxyl |
| Tyrindoxyl | Oxidation | Tyrindoleninone |
| Tyrindoxyl & Tyrindoleninone | Dimerization | Tyriverdin |
| Tyriverdin | Photolysis | 6,6'-dibromoindigo (Tyrian purple) |
Ecological Functions in Reproductive Strategies and Larval Development
The transfer of Tyrian purple precursors, originating from this compound, into the egg masses of muricids points to their crucial role in reproductive success. nih.govnih.gov These compounds are believed to provide chemical defense for the vulnerable developing embryos. frontiersin.org The changing composition of these compounds within the egg capsules during development, known as chemical ripening, suggests a programmed release of different bioactive molecules at various stages. tekhelet.comresearchgate.net
In fresh eggs, tyrindoleninone is a major constituent, exhibiting antimicrobial properties. tekhelet.com As the eggs develop, the chemical profile shifts. tekhelet.com Murexine, transferred to the egg capsules, has been observed to tranquilize the larvae, which may also serve to relax the reproductive tract during egg-laying. science.gov The presence of these bioactive compounds throughout larval development highlights their multifunctional ecological role in protecting the next generation. nih.govscu.edu.au
Responses of this compound Production to Environmental Stressors (e.g., Thermal Fluctuations)
The production and storage of this compound are sensitive to environmental conditions, particularly temperature. frontiersin.org Studies on Dicathais orbita have shown that exposure to heat stress can significantly impact the composition of secondary metabolites in the hypobranchial gland. frontiersin.orgscu.edu.au
Under prolonged exposure to elevated temperatures, the concentration of this compound was found to decrease significantly. frontiersin.orgscu.edu.aupangaea.de This reduction is consistent with an increased rate of hydrolysis by arylsulfatase, as the activity of this enzyme is known to increase with temperature. frontiersin.org The decrease in this compound under heat stress was accompanied by a significant reduction in murexine and an increase in the relative abundance of the oxidation product, 6-bromoisatin (B21408). frontiersin.orgscu.edu.au These findings suggest that ocean warming could have considerable implications for the chemical ecology and survival of these marine invertebrates by altering the production and storage of these vital secondary metabolites. scu.edu.auscu.edu.aupangaea.de
Effect of Elevated Temperature on Key Compounds in Dicathais orbita
| Compound | Effect of Prolonged Heat Stress |
|---|---|
| This compound | Significant decrease |
| Murexine | Significant decrease |
Mechanistic Investigations of this compound Molecular Interactions
Computational Approaches to Ligand-Protein Binding Dynamics (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational studies have been instrumental in elucidating the molecular interactions between this compound and protein targets, particularly the inflammatory mediators cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). mdpi.comresearchgate.netnih.gov These enzymes are significant targets for anti-inflammatory drugs. mdpi.com Molecular docking simulations are employed to predict the binding affinity and orientation of a ligand within the active site of a protein, providing insights into the potential mechanism of action. researchgate.net
A key study evaluated the binding potential of several brominated indoles derived from the marine mollusk Dicathais orbita, including this compound, against COX-1 and COX-2. mdpi.comnih.gov The docking scores, which represent the binding affinity in kcal/mol, indicated that this compound has a notable interaction with both enzymes. mdpi.com For comparison, its binding affinity was evaluated against aspirin, a well-known non-steroidal anti-inflammatory drug (NSAID). mdpi.comresearchgate.net
Table 1: Molecular Docking Scores of this compound and Reference Compounds against COX Enzymes
| Compound | Docking Score for COX-1 (kcal/mol) | Docking Score for COX-2 (kcal/mol) | Reference |
|---|---|---|---|
| This compound | -6.17 to -7.25 | -6.34 | mdpi.com |
| Aspirin (Reference) | -2.80 | -6.87 | mdpi.com |
| Tyrindoleninone | -6.85 | -7.17 | |
| 6-Bromoisatin | -6.06 | -6.19 | |
| 6,6'-dibromoindirubin | -7.25 | -3.14 |
The molecular docking analysis revealed that this compound anchors within the binding pockets of COX-1 and COX-2 through specific interactions with key amino acid residues. mdpi.comnih.gov In its interaction with the cyclooxygenase binding pocket, it forms hydrogen bonds and hydrophobic interactions with several residues.
Table 2: Key Amino Acid Residues in COX Enzymes Interacting with this compound
| Enzyme | Interacting Amino Acid Residues | Reference |
|---|---|---|
| COX-1/2 | Glycine-526 (Gly-526), Alanine-527 (Ala-527), Leucine-352 (Leu-352), Arginine-120 (Arg-120), Tyrosine-385 (Tyr-385), Serine-353 (Ser-353), Tryptophan-387 (Trp-387), Leucine-531 (Leu-531), Isoleucine-523 (Ile-523) | mdpi.com |
To further validate the stability of these interactions, molecular dynamics (MD) simulations are performed. A 100-nanosecond MD simulation demonstrated that the binding of this compound to both COX-1 and COX-2 results in a stable protein-ligand complex. mdpi.com Analyses of the root mean square deviation (RMSD), radius of gyration (Rg), and solvent-accessible surface area (SASA) confirmed that the complex maintains its conformational stability and compactness throughout the simulation. mdpi.comnih.gov This suggests a strong and stable binding pattern for this compound with these inflammatory enzymes. mdpi.com
In vitro and Pre-clinical in vivo Studies of this compound-Mediated Cellular Processes (excluding human trials)
The biological role of this compound has been investigated in various in vitro and preclinical in vivo models, revealing its significance in both ecological functions and potential therapeutic applications.
Ecological Significance in Marine Molluscs
This compound is the ultimate precursor to the historically significant dye Tyrian purple. vliz.bemdpi.commdpi.com It is biosynthesized and stored in the hypobranchial gland of Muricidae molluscs, such as Dicathais orbita. vliz.bemdpi.com Within the gland, it is stored as a stable salt complex with the choline ester murexine. mdpi.commdpi.commdpi.com This storage mechanism prevents its premature degradation. Upon secretion, an arylsulfatase enzyme hydrolyzes the sulfate group, initiating a cascade of oxidative and photolytic reactions that lead to the formation of bioactive intermediate compounds and ultimately the dye 6,6'-dibromoindigo. mdpi.commdpi.comfrontiersin.org
The distribution of this compound is not limited to the hypobranchial gland. It has also been detected in the gonoducts (albumen and capsule glands) and egg masses of D. orbita. mdpi.comflinders.edu.au This suggests a role in chemical defense, providing antimicrobial and anti-predatory protection to the eggs and developing larvae. mdpi.com The bioactive intermediates formed from its hydrolysis, such as tyrindoleninone and 6-bromoisatin, have demonstrated anticancer and antimicrobial properties. mdpi.commdpi.complos.org
Environmental factors, such as ocean temperature, can impact the concentration of this compound in these molluscs. Studies have shown that prolonged exposure to elevated temperatures, simulating ocean warming and heat stress, leads to a significant decrease in this compound levels in the hypobranchial glands. frontiersin.orgpangaea.de This is potentially due to increased activity of the arylsulfatase enzyme at higher temperatures, leading to faster hydrolysis of the precursor. frontiersin.org
In Vitro and Preclinical In Vivo Anti-inflammatory and Anticancer Research
While many studies focus on the bioactivity of its derivatives, the role of this compound itself has been explored. In vitro studies on RAW 264.7 macrophage cells, a common model for inflammation, showed that polar methanol (B129727) extracts dominated by this compound and murexine did not inhibit the production of nitric oxide (NO), a key inflammatory mediator. mdpi.com This suggests that the lipophilic derivatives, rather than the polar precursor salt, are responsible for the observed anti-inflammatory activity in cruder extracts. mdpi.com
In preclinical in vivo studies, the focus has often been on extracts containing a mixture of brominated indoles derived from this compound. An in vivo toxicity assessment in mice using an anticancer extract from D. orbita containing this compound among other indoles was conducted. nih.gov The study, aimed at evaluating safety for potential colon cancer prevention, found no severe clinical toxicity after daily oral administration for two weeks. nih.gov However, some mild, idiosyncratic effects on the gastrointestinal tract and liver were observed in a minority of the mice, which was hypothesized to result from the combined metabolism of this compound and other indoles. nih.gov Another study investigating the prevention of colorectal cancer used an extract containing tyrindoleninone, tyriverdin, and this compound in a carcinogen-induced mouse model. flinders.edu.au These studies highlight that while this compound is a key precursor, its less polar derivatives, formed after enzymatic hydrolysis, are often the primary agents of bioactivity in anti-inflammatory and anticancer contexts. mdpi.commdpi.com
Advanced Research Methodologies for Tyrindoxyl Sulfate Analysis
Spectrometric Techniques for Quantification and Structural Elucidation
Spectrometric methods are central to the analysis of Tyrindoxyl sulfate (B86663), providing both quantitative data and detailed structural information. These techniques are crucial for understanding its role in metabolic pathways and for quality control in potential applications.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocols
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the analysis of Tyrindoxyl sulfate in complex biological matrices. A validated HPLC-MS method, often combined with a Diode Array Detector (DAD), allows for the simultaneous quantification of this compound and other related secondary metabolites from sources like the hypobranchial gland of muricid molluscs. nih.govnih.gov
In a typical protocol, extraction from the biological source is a critical first step. Alcoholic solvents have been found to be more effective for extracting this compound, which is an ultimate precursor, while chloroform (B151607) is better suited for intermediate precursors. nih.govresearchgate.net The HPLC separation is often achieved using a C18 column. nih.gov The subsequent detection by mass spectrometry is highly specific. This compound, along with its oxidation product, is uniquely detected in negative ion mode due to its sulfate group. nih.gov The molecular ions for this compound appear at m/z 337 and 339, corresponding to the bromine-79 and bromine-81 (B83215) isotopes. For increased sensitivity, selected ion monitoring (SIM) at m/z 224 and 226, which correspond to a bromoisatin fragment ion, is highly effective for detecting brominated indole (B1671886) precursors. nih.gov
Validation of these HPLC-MS methods is crucial and typically involves assessing linearity, precision, accuracy, and stability. For this compound, a validated method demonstrated good linearity and high precision, with intra- and inter-day relative standard deviations (RSD) of 0.46% and 0.17%, respectively. nih.govnih.gov The limits of detection (LOD) and quantification (LOQ) for this compound have been reported as 0.07 mg/mL and 0.22 mg/mL, respectively. nih.govresearchgate.net
| Parameter | Value/Technique | Source |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |
| Key Fragment Ions (m/z) | 224, 226 | |
| Molecular Ions (m/z) | 337, 339 | |
| Validation | Comparison of retention time, UV profiles, and mass spectral fragmentation with purified standards |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Metabolic Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of metabolomics, enabling the comprehensive analysis of small molecules in biological systems. ju.edu.jo In the context of this compound, LC-MS-based metabolomics has been instrumental in profiling the complex mixture of secondary metabolites in marine molluscs. flinders.edu.aumdpi.com These studies help to understand the biosynthetic pathways and the ecological roles of these compounds.
LC-MS methods can simultaneously detect a range of compounds in a single run. For instance, in extracts from the muricid Dicathais orbita, LC-MS has been used to detect not only this compound but also other related compounds like murexine, 6-bromoisatin (B21408), and tyrindoleninone. nih.gov This comprehensive profiling is essential for understanding the entire metabolic network. The technique has revealed that this compound is the most abundant precursor to Tyrian purple in this species. nih.gov
Furthermore, LC-MS has been used to investigate the distribution of these compounds in different parts of the mollusc, such as the egg masses, providing evidence for the maternal transfer of these precursors. flinders.edu.augrafiati.com This highlights the role of this compound and related compounds in the chemical defense of the developing larvae. flinders.edu.au The application of LC-MS in metabolomics provides a holistic view of the biochemical processes involving this compound. ju.edu.jo
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignments
While mass spectrometry provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive elucidation of molecular structures. mdpi.com Both ¹H-NMR and ¹³C-NMR are employed to confirm the structure of this compound isolated from natural sources. researchgate.nettekhelet.com
The ¹H-NMR spectrum of this compound, typically recorded in a deuterated solvent like D₂O, shows characteristic signals for the aromatic protons on the indole ring and the protons of the S-methyl group. researchgate.net For example, ¹H-NMR analysis of this compound isolated from Dicathais orbita revealed aromatic proton signals at δ 7.65 (1H, d), 7.55 (1H, d), and 7.20 (1H, dd), with the methyl protons appearing as a singlet at δ 2.5 (3H, s). researchgate.net
¹³C-NMR provides further confirmation of the carbon skeleton. tekhelet.com The combination of 1D and 2D NMR techniques, such as HSQC and HMBC, allows for the complete assignment of all proton and carbon signals, leaving no ambiguity in the structural assignment. mdpi.com This rigorous structural confirmation is essential for understanding the precise chemical nature of this compound and its reactivity in biosynthetic pathways.
| Proton | Chemical Shift (ppm) | Multiplicity | Source |
|---|---|---|---|
| Aromatic H | 7.65 | d | researchgate.net |
| Aromatic H | 7.55 | d | researchgate.net |
| Aromatic H | 7.20 | dd | researchgate.net |
| S-CH₃ | 2.50 | s | researchgate.net |
Spatially Resolved Analytical Methods for this compound Distribution
Understanding where this compound is located within tissues is crucial for deciphering its biological function. Spatially resolved analytical methods provide this vital information by mapping the distribution of molecules directly on tissue sections.
Mass Spectrometry Imaging (MSI) for Tissue Localization
Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules, including metabolites like this compound, within biological tissues. flinders.edu.aumdpi.com Techniques such as Desorption-Ionization on Porous Silicon (DIOS) and Nanostructure-Assisted Laser Desorption/Ionization (NALDI) have been successfully applied to map the distribution of low molecular weight secondary metabolites in muricid molluscs. flinders.edu.aunih.gov
MSI studies have shown that this compound co-localizes with the muscle-relaxing choline (B1196258) ester murexine in the hypobranchial gland of Dicathais orbita. nih.govdntb.gov.ua This co-localization suggests a functional relationship between these two compounds. During egg-laying, MSI has revealed the transfer of these compounds to the capsule gland and subsequently to the egg capsules, indicating their role in reproduction and larval development. nih.gov The ability of MSI to provide detailed chemical images of tissues at a microscopic level offers unprecedented insights into the chemo-ecology of marine organisms. nih.govmpi-bremen.de
Histochemical Approaches for Localizing Biosynthetic Pathways and Compounds
Histochemistry offers a complementary approach to MSI for localizing compounds and the enzymes involved in their biosynthesis within tissue sections. flinders.edu.au Novel histochemical techniques have been specifically developed to localize this compound and key enzymes like bromoperoxidase in the tissues of muricid molluscs. flinders.edu.augrafiati.com
One such novel method involves the acid-hydrolysis of this compound in fresh-frozen tissue sections. flinders.edu.au This process leads to the in-situ genesis of Tyrian purple, producing a vivid pink to purple pigmentation in the regions where this compound is present. flinders.edu.au This technique has been used to identify the hypobranchial gland as a primary site of this compound synthesis. flinders.edu.au
Furthermore, histochemical staining for enzymes like arylsulfatase, which is involved in the conversion of this compound, helps to map out the entire biosynthetic pathway within the tissue architecture. flinders.edu.au The combination of localizing the precursor (this compound) and the biosynthetic enzymes provides strong evidence for de novo biosynthesis within specific anatomical structures. flinders.edu.au These histochemical approaches, while not providing the molecular specificity of MSI, are invaluable for visualizing biological processes at the cellular level. nih.govtandfonline.com
Optimized Extraction and Purification Methodologies for Research Purposes
The accurate analysis of this compound and its associated metabolites from biological sources, primarily marine molluscs like Dicathais orbita, necessitates validated and optimized extraction and purification protocols. These methods are crucial for obtaining reliable quantitative data and for isolating compounds for further structural and functional characterization.
Comparative Analysis of Solvent Extraction Procedures
The choice of solvent significantly impacts the profile of metabolites extracted from the hypobranchial gland of muricid molluscs. Research has demonstrated that different solvents exhibit varying efficiencies for extracting the polar ultimate precursors versus the more lipophilic intermediate compounds in the Tyrian purple biosynthetic pathway.
A comparative study highlighted that alcoholic solvents, such as methanol (B129727) and ethanol (B145695), are more effective for extracting the ultimate precursors, including the highly polar this compound and its associated choline esters. nih.govresearchgate.net In contrast, chloroform is better suited for extracting the less polar intermediate precursors and degradation products like tyrindoleninone, tyriverdin, and 6-bromoisatin. nih.govnih.gov Water has also been used and is effective for extracting highly hydrophilic compounds like choline esters and, to a lesser extent, this compound. nih.govmdpi.com The use of toxic solvents like chloroform and dimethylformamide (DMF) is generally avoided for preparations intended for nutraceutical or human use. nih.gov Supercritical fluid extraction (SFE) has been explored as an alternative, showing an advantage in yielding extracts free of potentially toxic choline esters. nih.gov
The selection of the extraction solvent is therefore a critical step that must be tailored to the specific research question, whether it is to quantify the primary stored precursor (this compound) or to investigate the subsequent intermediates in the pigment formation cascade.
| Solvent | Target Compounds | Extraction Efficiency & Remarks | Source |
|---|---|---|---|
| Ethanol/Methanol | This compound, Murexine (Choline Ester) | High efficiency for polar, ultimate precursors. Considered better for quantifying the primary stored compounds. | nih.govresearchgate.net |
| Chloroform | Tyrindoleninone, Tyriverdin, 6-Bromoisatin | More suitable for intermediate, less polar precursors and degradation products. Choline esters are absent in these extracts. | nih.govmdpi.com |
| Water | Murexine, Choline, this compound | Ideal for extracting highly cationic and hydrophilic compounds like murexine and choline. Less efficient for this compound compared to ethanol. | nih.govmdpi.com |
| Supercritical Fluid Extraction (CO₂) | Tyrindoleninone, 6-Bromoisatin, Tyriverdin | Effective for intermediate precursors. This compound was absent in SFE extracts. Advantageously produces extracts free of choline esters. | nih.gov |
Omics Technologies in this compound Research
The advent of "omics" technologies, including transcriptomics and metabolomics, has revolutionized the study of natural product biosynthesis. These approaches provide a system-wide view of the molecular processes underlying the production of complex secondary metabolites like this compound.
Transcriptomic Investigations of Biosynthetic Gene Expression
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism under specific conditions, has been instrumental in elucidating the genetic basis of this compound biosynthesis in marine molluscs. mdpi.com By analyzing the genes expressed in the hypobranchial gland—the specialized organ where Tyrian purple precursors are synthesized—researchers can identify candidate enzymes involved in the biosynthetic pathway. nih.govflinders.edu.au
In D. orbita, transcriptomic studies have successfully identified genes encoding for key enzymes. Suppressive subtractive hybridization (SSH) and RNA-seq have revealed the upregulation of an arylsulfatase gene in the hypobranchial gland, which is responsible for cleaving the sulfate group from this compound to initiate the pigment formation cascade. frontiersin.orgflinders.edu.au Furthermore, transcriptomic analysis has identified a tryptophanase, which can convert tryptophan to indole derivatives, a crucial early step in the pathway. mdpi.comresearchgate.netnih.gov However, searches for bromoperoxidase genes, which would be responsible for the bromination of the indole ring, have not yielded definitive matches in the mollusc's transcriptome, leading to the hypothesis that symbiotic bacteria may be involved in this step. mdpi.comnih.gov
| Enzyme/Gene Investigated | Proposed Role in Biosynthesis | Transcriptomic Findings | Source |
|---|---|---|---|
| Arylsulfatase | Hydrolyzes this compound to initiate dye formation. | Gene identified and found to be upregulated in the hypobranchial gland. | frontiersin.orgflinders.edu.au |
| Tryptophanase | Converts L-tryptophan to indole, a foundational precursor. | Gene match identified in the transcriptome, supporting the origin from tryptophan metabolism. | mdpi.comresearchgate.net |
| Bromoperoxidase | Catalyzes the bromination of the indole ring. | No clear matches found in the mollusc transcriptome, suggesting a possible symbiotic bacterial origin for this step. | mdpi.comresearchgate.net |
| Tyrosine Aminotransferase | May play a role in adding the methane (B114726) thiol group to the indole ring. | Transcript detected, suggesting a potential role in sulfur metabolism related to the final structure. | mdpi.com |
Metabolomics for Comprehensive Pathway Mapping
Metabolomics involves the comprehensive analysis of all metabolites within a biological sample, providing a direct functional readout of cellular activity. In the context of this compound research, metabolomics, often coupled with liquid chromatography-mass spectrometry (LC-MS), is a powerful tool for mapping the entire biosynthetic and degradation pathway of Tyrian purple. nih.govmdpi.com
This approach allows for the simultaneous identification and quantification of not only this compound but also its precursors (e.g., tryptophan), intermediates (e.g., tyrindoleninone, tyriverdin), and degradation products (e.g., 6-bromoisatin, 6,6'-dibromoindigo). nih.govscispace.com By comparing the metabolomic profiles of different tissues or organisms under various conditions, researchers can trace the flow of molecules through the pathway. For instance, metabolomic analysis can confirm the presence of proposed intermediates and reveal previously unknown compounds, offering a more complete picture of the chemical cascade. nih.gov
Metabolomics has been crucial in validating extraction methods by showing how different solvents alter the recovered metabolite profile and in assessing the stability of this compound by tracking the appearance of its oxidative byproducts over time. nih.govresearchgate.net Integrating metabolomics with transcriptomics provides a powerful systems biology approach, linking the expressed genes to the resulting chemical phenotype and enabling a more comprehensive understanding of this compound biogenesis. mdpi.comnih.gov
Comparative Biochemistry and Evolutionary Biology of Tyrindoxyl Sulfate
Inter-Species Variations in Tyrindoxyl Sulfate (B86663) Biosynthesis and Metabolic Profiles
The biosynthesis and composition of Tyrian purple precursors, with tyrindoxyl sulfate as a key component, exhibit notable variations among different species of the Muricidae family. While the fundamental pathway originates from the amino acid tryptophan, the complexity of the resulting precursor cocktail and the final dye composition differs significantly. oup.comnih.gov
The Australian muricid, Dicathais orbita, is often considered a model organism for studying Tyrian purple biosynthesis due to its relatively simple precursor profile. jst.go.jp Its hypobranchial gland primarily produces a single ultimate precursor, this compound. oup.comjst.go.jp This simplicity means that the resulting dye is predominantly 6,6'-dibromoindigo. wikipedia.org
In contrast, other species of Muricidae display more complex metabolic profiles. For instance, Hexaplex trunculus, Bolinus brandaris, and Stramonita haemastoma from the Mediterranean produce a mixture of brominated and non-brominated indoxyl sulfates. wikipedia.orgtekhelet.comtekhelet.comblogspot.com This mixture of precursors, including indoxyl sulfate alongside this compound, leads to a final dye that is a composite of 6,6'-dibromoindigo, monobromoindigo, and indigo (B80030). nih.govtekhelet.com The variation in precursor composition directly influences the final color of the dye, which can range from reddish-purple to a more bluish-violet. tekhelet.com
Investigations into the egg masses of various muricids have also revealed inter-species differences in the composition of indole (B1671886) derivatives. evitachem.com While the egg masses of D. orbita contain tyrindoleninone and tyriverdin, other species possess a more diverse array of brominated and non-brominated indoles, as well as other brominated compounds like imidazoles and quinolines. wikipedia.org
| Species | Primary Precursor(s) | Final Dye Composition | Reference(s) |
| Dicathais orbita | This compound | Primarily 6,6'-dibromoindigo | wikipedia.org, jst.go.jp, oup.com |
| Hexaplex trunculus | Mixture of brominated and non-brominated indoxyl sulfates | Mixture of 6,6'-dibromoindigo, monobromoindigo, and indigo | tekhelet.com, tekhelet.com, researchgate.net |
| Bolinus brandaris | Mixture of brominated and non-brominated indoxyl sulfates | Primarily 6,6'-dibromoindigo with other indigoids | wikipedia.org, tekhelet.com, researchgate.net |
| Stramonita haemastoma | Mixture of brominated and non-brominated indoxyl sulfates | Mixture of indigoids | wikipedia.org, blogspot.com |
| Ceratostoma erinaceum | Thought to contain two purple precursors | Complex mixture | evitachem.com |
Evolutionary History of Tyrian Purple Precursor Pathways in Marine Organisms
The evolutionary pathway leading to the production of this compound and other Tyrian purple precursors is a specialized trait within the Muricidae family. The biosynthesis is understood to begin with the dietary-derived amino acid tryptophan. oup.com A key evolutionary innovation in some muricids appears to be the diversion of tryptophan metabolism towards the production of indoles.
Phylogenetic studies suggest that the ability of muricids to invest Tyrian purple precursors into their egg capsules is a derived characteristic that has evolved independently at least twice within the family. flinders.edu.au This suggests a significant adaptive advantage, likely related to chemical defense for the developing embryos.
A crucial enzymatic step in the pathway is the conversion of tryptophan to indole. Transcriptomic analysis of Dicathais orbita has revealed the presence of a tryptophanase gene, which is not found in the genomes of other studied molluscs. mdpi.com The presence of tryptophanase in D. orbita indicates a significant evolutionary divergence, allowing for a more direct and efficient route to indole production for this compound synthesis. mdpi.com
The final steps in the formation of the dye involve the enzymatic action of an arylsulfatase, which hydrolyzes the sulfate group from this compound. nih.govflinders.edu.auresearchgate.net The evolution of this specific arylsulfatase activity is intrinsically linked to the evolution of the precursor storage mechanism. The upregulation of the arylsulfatase gene in the hypobranchial gland, as seen in D. orbita, underscores its critical role in the Tyrian purple production process. flinders.edu.aunih.gov
Comparative Genomics and Transcriptomics for Pathway Diversification
Comparative genomic and transcriptomic analyses have been instrumental in unraveling the diversification of the Tyrian purple precursor pathways, particularly highlighting the potential role of symbiotic relationships.
A comprehensive transcriptomic study of various tissues from Dicathais orbita provided significant insights into the genetic basis of this compound biosynthesis. mdpi.comnih.gov This research identified a suite of genes involved in indole, sulfur, and histidine metabolism that are pertinent to the synthesis of Tyrian purple precursors. mdpi.com Notably, many of these genes were not present in the annotated genomes of other molluscs, suggesting a specialized metabolic evolution in the Muricidae. mdpi.com
One of the most striking findings from the transcriptomic analysis of D. orbita was the absence of genes encoding for bromoperoxidase, the enzyme required for the bromination of the indole precursor. mdpi.comnih.gov This discovery lends strong support to the hypothesis that symbiotic bacteria residing within the hypobranchial gland are responsible for this critical step in this compound synthesis. mdpi.com
Further metagenomic studies of the hypobranchial gland of D. orbita have corroborated this theory by identifying a diverse community of bacteria, including species known to possess brominating capabilities. plos.org The bacterial community in the hypobranchial gland was found to be significantly different and less diverse than in other tissues like the foot, with a higher abundance of indole-producing Vibrio species. plos.org This suggests a specialized microbial consortium may work in concert with the mollusc's own enzymatic machinery to produce the final precursor.
While detailed comparative transcriptomic data for other Muricidae species like Hexaplex trunculus and Bolinus brandaris is less extensive, available studies indicate the presence of bioactive compounds and proteins in their hypobranchial glands that are relevant to the Tyrian purple pathway. researchgate.net The diversification of the precursor pathway across the Muricidae family, therefore, appears to be a result of both the evolution of the molluscs' own metabolic genes (e.g., tryptophanase) and the establishment of specific symbiotic relationships with bacteria that contribute essential enzymatic functions like bromination.
| Gene/Enzyme | Finding in Dicathais orbita | Implication for Pathway Diversification | Reference(s) |
| Tryptophanase | Present in transcriptome | Evolutionary divergence from other molluscs, enabling efficient indole production. | mdpi.com |
| Arylsulfatase | Upregulated in hypobranchial gland | Co-evolution with precursor storage for controlled dye production. | flinders.edu.au, nih.gov |
| Bromoperoxidase | Absent in mollusc transcriptome | Strong evidence for a symbiotic bacterial role in the bromination step. | mdpi.com, nih.gov |
| Bacterial Genes | Presence of bacteria with brominating capabilities in hypobranchial gland | Pathway diversification through symbiosis; a combination of host and symbiont metabolism. | plos.org |
Future Directions and Emerging Research Avenues for Tyrindoxyl Sulfate
Unresolved Questions in Tyrindoxyl Sulfate (B86663) Biosynthesis and Metabolism
Despite decades of research, the complete biosynthetic pathway of tyrindoxyl sulfate in marine molluscs of the Muricidae family remains partially enigmatic. nih.gov Key unresolved questions drive the current research efforts.
The precise enzymatic steps and the genetic basis for the conversion of the primary metabolite, likely tryptophan, to this compound are not fully elucidated. mdpi.comflinders.edu.auflinders.edu.au While tryptophan is considered the initial building block, the enzymes responsible for the bromination at the 6-position of the indole (B1671886) ring and the addition of the sulfate and methylthio groups are yet to be definitively identified and characterized within the mollusc itself. mdpi.comflinders.edu.au Transcriptomic studies of the Australian mollusc Dicathais orbita have identified genes related to tryptophan, sulfur, and glycerophospholipid metabolism that are likely involved, but direct evidence for many of the enzymatic conversions is still lacking. mdpi.com For instance, while a tryptophan synthase has been identified, the enzyme for converting indole to indoxyl has not been found in the mollusc's transcriptome. mdpi.com
A significant area of investigation is the potential role of symbiotic bacteria in the biosynthesis of this compound. plos.orgscienceopen.com Research has shown that bacteria isolated from the hypobranchial gland of D. orbita, the organ responsible for producing Tyrian purple precursors, are capable of producing bromoperoxidase enzymes and even this compound in culture. plos.orgmdpi.com This has led to the hypothesis that a synergistic relationship exists, where the mollusc may acquire indole precursors from its diet or from symbiotic bacteria, which are then modified by the mollusc's own enzymes, or that the entire pathway is orchestrated by these microbial symbionts. mdpi.complos.org Metagenomic analyses have revealed a diverse bacterial community in the hypobranchial gland, with some species known to produce indoles and enzymes that could participate in the biosynthesis. plos.orgscienceopen.com
The metabolism of this compound and its subsequent transformation into various bioactive indoles and ultimately Tyrian purple are influenced by environmental factors. frontiersin.orgscu.edu.au Studies have shown that heat stress can significantly affect the composition of secondary metabolites in D. orbita, leading to a decrease in this compound and an increase in its oxidation product, 6-bromoisatin (B21408). frontiersin.orgscu.edu.au However, the molecular mechanisms underlying these stress responses and how they impact the metabolic flux through the pathway are not fully understood. Further research is needed to elucidate how factors like temperature and ocean acidification regulate the enzymes involved in both the synthesis and breakdown of this compound. frontiersin.orgscu.edu.au
Table 1: Key Unresolved Questions in this compound Biosynthesis
| Research Question | Current Hypotheses/Findings | Future Research Focus |
| What are the specific enzymes and genes in the mollusc responsible for the complete de novo biosynthesis of this compound from tryptophan? | Transcriptomics suggest involvement of tryptophan, sulfur, and glycerophospholipid metabolism pathways. mdpi.com An arylsulfatase has been identified. mdpi.comflinders.edu.au | Functional characterization of candidate enzymes. Gene knockdown studies to confirm pathway intermediates. |
| What is the definitive role of symbiotic bacteria in the biosynthetic pathway? | Bacteria from the hypobranchial gland can produce bromoperoxidase and this compound in vitro. plos.orgmdpi.com Metagenomic studies show the presence of indole-producing and sulfur-metabolizing bacteria. plos.orgscienceopen.com | Co-culture experiments with the mollusc and isolated bacteria. Metatranscriptomic analysis to identify active bacterial genes in the gland. |
| How do environmental stressors like temperature and pCO2 regulate the biosynthesis and metabolism of this compound? | Heat stress significantly alters the relative abundance of this compound and its derivatives. frontiersin.orgscu.edu.au | In-depth metabolomic and transcriptomic profiling under various environmental conditions. Identification of stress-responsive regulatory elements in the biosynthetic genes. |
| What are the transport mechanisms for this compound and its precursors within the mollusc? | Histochemical studies suggest transport from the hypobranchial gland to other tissues like the capsule gland. flinders.edu.auflinders.edu.au | Identification of transporter proteins. Imaging mass spectrometry to visualize the spatial distribution of metabolites. |
Development of Recombinant Enzyme Systems for Scalable in vitro Production
The limited availability of this compound from its natural source, marine molluscs, presents a significant bottleneck for further research and potential commercial applications. The development of recombinant enzyme systems for its scalable in vitro production is a promising avenue to overcome this challenge. nih.govmdpi-res.com
The identification and cloning of the genes encoding the key biosynthetic enzymes are the first critical steps. While transcriptomic data has provided a list of candidate genes, their functional expression and characterization remain a major hurdle. mdpi.comflinders.edu.au Attempts to express a molluscan arylsulfatase, an enzyme that hydrolyzes this compound, in a mammalian expression system were unsuccessful in producing an active enzyme, suggesting potential incompatibilities in post-translational modifications. flinders.edu.auflinders.edu.au
Future research will need to focus on exploring a variety of heterologous expression hosts, including prokaryotic systems like E. coli and yeast, as well as other eukaryotic systems like insect and algal cells, to find a compatible system for producing active molluscan enzymes. flinders.edu.au The potential involvement of symbiotic bacteria in the biosynthesis offers an alternative strategy: engineering these bacteria or a more tractable host with the entire biosynthetic gene cluster for this compound production. nih.govmdpi.com This would require the complete elucidation of the gene cluster, which is still an ongoing effort. nih.govmdpi-res.com
Once active recombinant enzymes are produced, the development of an efficient in vitro enzymatic cascade will be the next step. This will involve optimizing reaction conditions such as pH, temperature, and substrate concentrations to maximize the yield of this compound. The use of immobilized enzymes could also be explored to improve stability and reusability, making the process more cost-effective for large-scale production.
Application of Advanced Bioinformatic and Computational Models for Pathway Prediction
The "omics" era has provided a wealth of data, including transcriptomes and metabolomes, from Tyrian purple-producing molluscs. mdpi.com Advanced bioinformatic and computational models are becoming indispensable tools for analyzing this data to predict the biosynthetic pathway of this compound. nih.gov
Network-based approaches can be used to construct gene co-expression networks from transcriptomic data, helping to identify clusters of genes that are regulated together and likely function in the same pathway. nih.gov By integrating this information with metabolomic data that identifies the presence of specific intermediates, researchers can build more accurate models of the biosynthetic route. mdpi.com
Quantitative Structure-Property Relationship (QSPR) models and other computational chemistry tools can be applied to predict the physicochemical properties and potential biological activities of this compound and its derivatives. researchgate.netnih.gov For example, molecular docking studies have already been used to explore the interaction of brominated indoles with targets like cyclooxygenase enzymes, providing insights into their potential anti-inflammatory properties. nih.gov These in silico models can help prioritize compounds for further biological testing and guide the design of novel analogs with improved activity. researchgate.net
Furthermore, comparative genomics and transcriptomics across different Muricidae species could reveal conserved genetic elements and enzymes associated with this compound production, providing stronger evidence for their involvement in the pathway. mdpi.com
Table 2: Bioinformatic and Computational Approaches for this compound Research
| Approach | Application | Potential Outcome |
| Transcriptome Assembly and Annotation | Identify genes expressed in the hypobranchial gland. mdpi.com | A comprehensive catalog of potential biosynthetic enzymes and regulatory proteins. |
| Gene Co-expression Network Analysis | Identify modules of co-regulated genes. nih.gov | Grouping of genes that likely function together in the this compound pathway. |
| Metabolomic Profiling (LC-MS) | Identify and quantify this compound and related metabolites. scispace.comfrontiersin.orgsemanticscholar.org | Mapping the metabolic network and identifying pathway intermediates. |
| Molecular Docking and Dynamics Simulations | Predict the interaction of this compound and its derivatives with protein targets. nih.gov | Understanding the molecular basis of their biological activities and guiding drug design. |
| Quantitative Structure-Property Relationship (QSPR) Modeling | Predict physicochemical and pharmacokinetic properties. researchgate.net | Assessing the "drug-likeness" of this compound derivatives. |
| Comparative Genomics/Transcriptomics | Compare gene content and expression across different mollusc species. mdpi.com | Identifying conserved genes essential for this compound biosynthesis. |
Exploration of Novel Experimental Models for Deeper Mechanistic Understanding
To gain a deeper mechanistic understanding of the biosynthesis and function of this compound, researchers are exploring novel experimental models beyond the direct study of the adult mollusc.
Cell culture systems derived from the hypobranchial gland of D. orbita could provide a controlled environment to study the biosynthetic pathway without the complexity of the whole organism. While challenging to establish, such a system would allow for precise manipulation of experimental conditions and the use of techniques like gene silencing (e.g., RNA interference) to probe the function of specific genes.
The use of isotopic labeling, for instance with ³⁵S-labeled sulfate, can be employed to trace the incorporation of precursors and quantify the rates of enzymatic reactions in in vitro models or even in the whole organism. This would provide direct evidence for the proposed biosynthetic steps.
Furthermore, the Australian marine gastropod Dicathais orbita itself has been identified as a valuable model organism for both natural products research and studies on the impacts of climate change. nih.govfrontiersin.orgscu.edu.au Manipulative studies that expose these animals to controlled environmental stressors can continue to provide valuable insights into the regulation and ecological significance of this compound and its derivatives. frontiersin.orgscu.edu.au Understanding how environmental changes affect the production of these compounds has implications for the chemical ecology of these organisms and the broader marine ecosystem. frontiersin.orgscu.edu.au
Q & A
Q. What analytical methods are most effective for identifying and quantifying tyrindoxyl sulfate in biological matrices?
this compound can be detected using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly in negative ion mode for brominated indoles . Key parameters include:
- Ion monitoring : m/z 224 and 226 for brominated isotopes ([C₈H₃BrNO₂]⁻ fragments) .
- Validation : Retention time, UV profiles, and mass spectral fragmentation compared to purified standards (e.g., hypobranchial gland extracts from Dicathais orbita) .
- Cross-validation : Nuclear magnetic resonance (¹H-NMR) for structural confirmation .
Table 1: Analytical Parameters for this compound Detection
| Parameter | Value/Technique | Source |
|---|---|---|
| Ionization Mode | Negative ESI | |
| Key Fragment Ions | m/z 224, 226 | |
| Validation Method | HPLC retention time vs. standards |
Q. How does this compound’s physicochemical properties influence its role in biosynthetic pathways?
this compound has a logP value of -0.35 , indicating moderate hydrophilicity, which facilitates its enzymatic conversion to tyrindoxyl (logP 3.38) in the Tyrian purple biosynthesis pathway . This transformation is critical for solubility adjustments during intermediate reactions.
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictions in this compound’s metabolic stability across species?
Contradictions in metabolic data (e.g., stability in D. orbita vs. other muricids) can be addressed via:
- Comparative enzyme assays : Measure sulfatase activity in hypobranchial gland extracts under controlled pH and temperature .
- Isotopic labeling : Track ³⁵S-labeled sulfate groups to quantify hydrolysis rates .
- In vitro models : Simulate glandular environments to isolate species-specific factors (e.g., co-enzymes, inhibitors) .
Q. How can researchers differentiate between this compound and its analogs (e.g., tyrindoleninone) in complex mixtures?
Use tandem MS (MS/MS) with collision-induced dissociation (CID) to isolate unique fragments:
- This compound : Dominant fragments at m/z 224/226 (brominated indole backbone) .
- Tyrindoleninone : Fragments at m/z 210 (loss of bromine) and 184 (cleavage of the lactam ring) .
Table 2: Key MS/MS Fragments for Differentiation
| Compound | Diagnostic Fragments (m/z) | Source |
|---|---|---|
| This compound | 224, 226 | |
| Tyrindoleninone | 210, 184 |
Q. What methodologies address the challenges of tracing this compound’s role in Tyrian purple biosynthesis under varying environmental conditions?
- Light-exposure experiments : Monitor tyriverdin → Tyrian purple conversion via UV-Vis spectroscopy to assess this compound’s photostability .
- Transcriptomic profiling : Identify sulfotransferase genes upregulated during pigment synthesis in muricid molluscs .
- Knockdown studies : Use RNA interference to disrupt sulfate conjugation and observe pathway bottlenecks .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in this compound’s reported bioactivity across studies?
- Meta-analysis framework : Apply PRISMA guidelines to systematically evaluate studies, emphasizing methodological rigor (e.g., sample purity, assay type) .
- Sensitivity testing : Replicate experiments under standardized conditions (pH 7.4, 37°C) to control for environmental variability .
- Cross-species validation : Compare bioactivity in D. orbita and Bolinus brandaris to isolate phylogenetic influences .
Research Synthesis Guidelines
- Literature search strategy : Use Boolean terms (e.g., "this compound" AND "biosynthesis") across PubMed, Web of Science, and specialized marine biochemistry databases .
- Data categorization : Classify studies by methodology (e.g., in vitro, in vivo), species, and environmental context to identify knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
